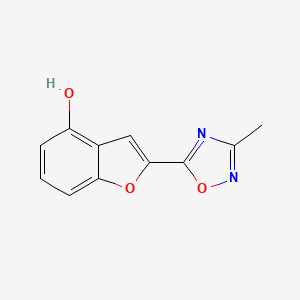
5-(4-Hydroxybenzo(b)furan-2-yl)-3-methyl-1,2,4-oxadiazole
Cat. No. B8363912
M. Wt: 216.19 g/mol
InChI Key: ZMPNEOXPZMNMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07196199B2
Procedure details


By the reactions in the same manner as in Starting Material Synthesis Example 5 using 5-(4-methoxybenzo(b)furan-2-yl)-3-methyl-1,2,4-oxadiazole (0.98 g) and boron tribromide (3.1 ml), the title compound (0.72 g) was obtained as yellow crystals.
Name
5-(4-methoxybenzo(b)furan-2-yl)-3-methyl-1,2,4-oxadiazole
Quantity
0.98 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]1[C:11]2[CH:10]=[C:9]([C:12]3[O:16][N:15]=[C:14]([CH3:17])[N:13]=3)[O:8][C:7]=2[CH:6]=[CH:5][CH:4]=1.B(Br)(Br)Br>>[OH:2][C:3]1[C:11]2[CH:10]=[C:9]([C:12]3[O:16][N:15]=[C:14]([CH3:17])[N:13]=3)[O:8][C:7]=2[CH:6]=[CH:5][CH:4]=1
|
Inputs


Step One
|
Name
|
5-(4-methoxybenzo(b)furan-2-yl)-3-methyl-1,2,4-oxadiazole
|
|
Quantity
|
0.98 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=CC=2OC(=CC21)C2=NC(=NO2)C
|
|
Name
|
|
|
Quantity
|
3.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=CC=2OC(=CC21)C2=NC(=NO2)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.72 g | |
| YIELD: CALCULATEDPERCENTYIELD | 78.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
